2-Hydroxy-3-methoxy-DL-phenylalanine

Vue d'ensemble

Description

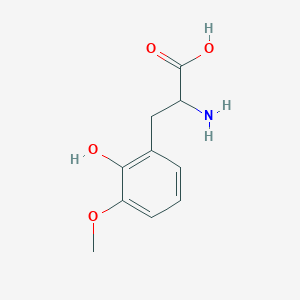

2-Hydroxy-3-methoxy-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol It is structurally related to phenylalanine, an essential amino acid, but with additional hydroxyl and methoxy groups on the aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-DL-phenylalanine typically involves the hydroxylation and methoxylation of phenylalanine derivatives. One common method includes the use of propylphosphonic anhydride (T3P) as a coupling reagent to facilitate the reaction between 4-nitro-L-phenylalanine and substituted anilines . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the scalability and purity of the final product.

Analyse Des Réactions Chimiques

Hydroxylation and Oxidation Pathways

The compound undergoes selective hydroxylation under oxidative conditions. Studies using rat cultured neurons demonstrate that halogenated derivatives of phenylalanine (e.g., 3,5-dibromo-l-tyrosine) undergo methoxy-to-hydroxyl conversion during simulated ischemia, producing neuroprotective metabolites . For 2-hydroxy-3-methoxy-DL-phenylalanine:

-

Reagents : Potassium permanganate (KMnO₄) in acidic media or enzymatic systems like phenylalanine ammonia-lyase (PAL).

-

Products : Further hydroxylation generates trihydroxy derivatives (e.g., 2,3,4-trihydroxyphenylalanine), which are precursors to catecholamine neurotransmitters .

Cyclization and Rearrangement Reactions

Gas-phase collisional activation experiments reveal intramolecular cyclization mechanisms :

Key Pathways:

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Cyclization | Collisional activation (MS/MS) | 2-Hydroxylphenylpropionyl cation |

| Hydroxyl Transfer | Protonated state, DFT-optimized | Hydroxybenzyl cation (+CH₂CO elimination) |

-

Mechanism : Density functional theory (DFT) calculations confirm a three-membered ring-opening followed by 1,3-hydroxyl transfer, forming 3-hydroxy-1-oxo-3-phenylpropan-1-ylium .

Elimination Reactions

Protonated derivatives eliminate small molecules under energetic conditions:

-

CH₃O⁻ Elimination : Loss of methoxy groups occurs at m/z 179.22 (base peak) in tandem mass spectrometry .

-

Decarboxylation : At temperatures >200°C, the carboxyl group decomposes to form 2-hydroxy-3-methoxy-phenethylamine .

Enzymatic Modifications

Engineered PAL enzymes catalyze stereoselective ammonia additions to substituted cinnamic acids, yielding chiral phenylalanine derivatives :

Comparative Yields Under Optimal Conditions (30 mM substrate):

| Substrate | Conversion (%) | Product Configuration |

|---|---|---|

| o-CH₃-cinnamic acid | 91 | L- 1a (98% ee) |

| m-OCH₃-cinnamic acid | 71 | L- 1e (>99% ee) |

| p-CF₃-cinnamic acid | 42 | L- 1l (95% ee) |

Interaction with Biological Targets

While not a direct reaction, this compound modulates enzyme activity:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Activity:

Research has indicated that derivatives of phenylalanine, including HM-PA, can serve as potential antiviral agents. A study focused on dimerized phenylalanine derivatives demonstrated their efficacy as HIV-1 capsid inhibitors. The structure-activity relationship (SAR) analysis revealed that modifications to the phenylalanine structure increased antiviral potency, suggesting that similar modifications to HM-PA could yield effective antiviral compounds .

Neuroprotective Effects:

HM-PA has been investigated for its neuroprotective properties. Halogenated derivatives of L-phenylalanine have been shown to block glutamate receptors, which are implicated in neurodegenerative diseases. The neuroprotective action of these compounds indicates that HM-PA could be explored further for therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Applications

Metabolic Studies:

Recent metabolomic profiling studies have highlighted alterations in phenylalanine metabolism in patients with neurodegenerative diseases. Specifically, the metabolism of phenylalanine is shifted towards producing trans-cinnamate instead of tyrosine, a dopamine precursor. This shift suggests that compounds like HM-PA might play a role in modulating phenylalanine metabolism and could be beneficial in managing conditions like phenylketonuria (PKU) .

Biocatalysis:

The use of HM-PA in biocatalytic processes has been explored, particularly for the production of optically pure amino acids. Phenylalanine ammonia lyases (PALs) have been employed to convert phenylalanine into various analogues, which can include compounds like HM-PA. This application not only highlights the compound's utility in synthetic biology but also its potential for industrial applications .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-methoxy-DL-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The hydroxyl and methoxy groups enhance its binding affinity to certain receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylalanine: The parent compound, lacking the hydroxyl and methoxy groups.

Tyrosine: Similar structure with a hydroxyl group on the aromatic ring.

Methoxyphenylalanine: Contains a methoxy group but lacks the hydroxyl group.

Uniqueness

2-Hydroxy-3-methoxy-DL-phenylalanine is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Activité Biologique

2-Hydroxy-3-methoxy-DL-phenylalanine, also known as o-vanillin, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl and methoxy groups on the benzene ring, which contribute to its biological activity. The structure can be represented as follows:

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models.

Table 1: Anti-inflammatory Effects in Cell Models

2. Antioxidant Activity

The compound has demonstrated potent antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This activity is crucial for protecting cells from damage associated with various diseases.

Case Study:

In a study involving oxidative stress models, this compound was found to significantly lower reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

3. Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity: The compound inhibits key enzymes involved in inflammatory pathways, such as iNOS and COX-2.

- Modulation of Signaling Pathways: It interferes with the NF-κB signaling pathway, leading to decreased expression of inflammatory genes.

- Scavenging Free Radicals: The presence of hydroxyl groups enhances its ability to neutralize free radicals, thus reducing oxidative damage.

Propriétés

IUPAC Name |

2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-8-4-2-3-6(9(8)12)5-7(11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMMDXARLVWXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539789 | |

| Record name | 2-Hydroxy-3-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98758-16-8 | |

| Record name | 2-Hydroxy-3-methoxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98758-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.